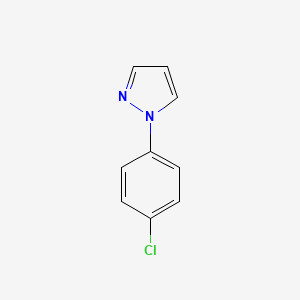

1-(4-chlorophenyl)-1H-pyrazole

概要

説明

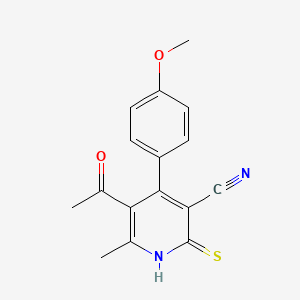

1-(4-Chlorophenyl)-1H-pyrazole (4CPP) is an organic compound that is widely used in scientific research. It is a heterocyclic aromatic compound with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. It is used as a starting material in organic synthesis, as a reagent for organic transformations, and as a research tool for studying the structure and function of proteins.

科学的研究の応用

Molecular Structure and Interactions

- The compound has been analyzed for its molecular structure, revealing specific dihedral angles and interactions between various molecular planes. This understanding is crucial for assessing its potential in various applications, such as materials science and molecular engineering (Shahani et al., 2010).

Antitumor Potential

- Some derivatives of 1-(4-chlorophenyl)-1H-pyrazole have shown significant antitumor activity, suggesting its potential use in developing cancer therapeutics (Rostom, 2010).

Drug Design and Computational Analysis

- The compound has been involved in the rational design and computational analysis for potential drug candidates, particularly in the area of protein kinase inhibition, highlighting its role in drug discovery and pharmaceutical research (Singh et al., 2009).

Antimicrobial Applications

- It has shown promising antimicrobial properties against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Sivakumar et al., 2020).

Crystallography and Surface Analysis

- The compound has been the subject of crystallographic studies and Hirshfeld surface analysis, contributing to a better understanding of its structural properties and intermolecular interactions, useful in materials science and crystal engineering (Aydın et al., 2021).

Synthesis and Optimization

- Research has focused on synthesizing various derivatives of this compound and optimizing these processes for industrial production, indicating its relevance in synthetic chemistry (Liu et al., 2017).

Electrochemical Applications

- The compound has been studied in the context of electrochemistry, particularly in the synthesis and characterization of metal complexes, which is crucial for applications in catalysis and materials science (Nakum & Jadeja, 2018).

Anti-Inflammatory and Antibacterial Agents

- It has been used in the synthesis of novel compounds with potential anti-inflammatory and antibacterial properties, relevant for medicinal chemistry and drug development (Ravula et al., 2016).

特性

IUPAC Name |

1-(4-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKHQCZJWOXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2738409.png)

![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)

![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)

![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)

![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)